molecular formula C12H9ClN2O2S2 B2988758 3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 343375-69-9

3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2988758
CAS No.: 343375-69-9
M. Wt: 312.79
InChI Key: JOPKEOGXNHGPSS-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a synthetic organic compound of significant interest in medicinal and agricultural chemistry research. This compound features an isothiazole core, a versatile scaffold known for its diverse biological activities, functionalized with a 4-chlorobenzylsulfonyl group and a nitrile moiety. These functional groups are often key to a molecule's reactivity and interaction with biological targets. Compounds within this structural class have demonstrated a range of potential pharmacological activities in scientific studies. Specifically, research on analogous isothiazole derivatives suggests potential for anti-inflammatory applications, with in silico studies indicating possible inhibition of enzymes like 5-lipoxygenase, which is involved in the synthesis of inflammatory mediators . Furthermore, preliminary studies on similar structures have shown that they can exhibit promising anticancer and antimicrobial properties, making them candidates for the development of new chemotherapeutic and antibacterial agents . The sulfonyl group in particular is a common pharmacophore in many bioactive molecules and can enhance a compound's solubility and bioavailability. This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPKEOGXNHGPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H9ClN2O2S2
  • Molecular Weight : 312.80 g/mol
  • Melting Point : 148-150°C
  • Structural Features : The compound consists of a sulfonyl group linked to a 4-isothiazolecarbonitrile moiety, with a chlorobenzyl substituent that enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial and antifungal activity. The presence of the isothiazole structure is particularly noteworthy, as compounds with this moiety are known for their efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

Pathogen TypeTest MethodConcentration (µg/mL)Inhibition Zone (mm)
BacteriaAgar Diffusion5015
FungiBroth Dilution2520

The compound's mechanism of action appears to involve the inhibition of key metabolic pathways in pathogens. Molecular docking studies suggest that it binds effectively to specific enzymes, disrupting their function and leading to reduced pathogen viability.

Case Studies

  • Study on Antifungal Activity :
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, indicating strong potential for therapeutic applications in treating fungal infections.
  • Bacterial Resistance :
    Another study highlighted its effectiveness against resistant strains of Staphylococcus aureus. The compound showed an inhibition zone of 22 mm at a concentration of 100 µg/mL, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Structural Analogues

The biological activity of this compound can be compared with several structural analogues, which may provide insights into its mechanism and efficacy.

Table 2: Comparison with Structural Analogues

Compound NameMolecular FormulaKey Features
3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrileC12H9ClN2O2S2Similar structure; different chlorobenzyl positioning
5-Methyl-4-isothiazolecarbonitrileC6H6N2SLacks sulfonyl group; simpler structure
3-(Chlorophenyl)-5-methylisothiazoleC10H8ClN2SDifferent substituents on the isothiazole ring

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile and related compounds, emphasizing substituent effects, molecular properties, and hypothetical applications.

Table 1: Structural and Molecular Comparison of Selected Isothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences Reference
This compound C₁₂H₉ClN₂O₂S₂ 312.80 4-Cl-benzyl, sulfonyl (SO₂) Electron-withdrawing sulfonyl group
3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile C₁₂H₉ClN₂O₂S₂ 312.80 3-Cl-benzyl, sulfonyl (SO₂) Altered chloro position on benzyl
3-[(2-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile C₁₂H₉ClN₂S₂ 280.80 2-Cl-benzyl, sulfanyl (S) Sulfanyl group; lower molecular weight
3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile C₁₂H₉FN₂S₂ 264.35 4-F-benzyl, sulfanyl (S) Fluorine substituent; enhanced electronegativity
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile C₉H₆N₄S₂ 234.30 Pyrimidinyl-sulfanyl (S) Smaller aromatic system (pyrimidine)
5-Amino-3-phenyl-isothiazole-4-carbonitrile C₁₀H₇N₃S 201.25 Phenyl, amino (NH₂) Amino group enhances polarity

Key Comparative Insights:

Substituent Position and Electronic Effects: The 4-chlorobenzylsulfonyl group in the target compound introduces a strong electron-withdrawing effect compared to the sulfanyl (S) analogs (e.g., 3-[(2-chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile). Sulfonyl groups increase acidity and may improve metabolic stability in drug design . Substitution of 4-Cl with 3-Cl or 2-Cl on the benzyl ring alters steric and electronic profiles.

Functional Group Variations :

  • Replacing sulfonyl with sulfanyl reduces molecular weight by ~32 g/mol (e.g., 312.80 vs. 280.80) and eliminates the electron-withdrawing SO₂ group. Sulfanyl derivatives may exhibit higher nucleophilicity and reactivity in coupling reactions .
  • The 4-fluorobenzylsulfanyl analog introduces fluorine, which can enhance bioavailability and metabolic resistance due to fluorine’s electronegativity and small atomic radius .

Heterocyclic Core Modifications: 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile replaces the benzyl group with a pyrimidine ring. Pyrimidine’s nitrogen-rich structure could improve solubility or enable π-stacking interactions in biological targets .

Synthetic and Reactivity Considerations :

  • Sulfonyl derivatives (e.g., the target compound) are likely synthesized via oxidation of sulfanyl precursors (e.g., using H₂O₂ or peracids), as suggested by methods in and .
  • Sulfanyl analogs (e.g., 3-[(2-chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile) may be synthesized via nucleophilic substitution or metal-catalyzed coupling, as seen in ’s sulfide preparation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of the isothiazole core. For example, intermediates like 4-chlorobenzyl sulfonyl chloride can be reacted with a pre-functionalized isothiazole derivative under basic conditions (e.g., NaH in DMF). Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 for sulfonyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>70%) are achievable by minimizing hydrolysis of the sulfonyl group through inert atmosphere conditions.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX CCD) resolves bond lengths, angles, and torsion angles, with refinement using SHELXL . For example, the sulfonyl group’s geometry (S–O bond lengths ~1.43 Å) and isothiazole ring planarity should be validated.
  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 can confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm; isothiazole C≡N at δ 115–120 ppm in 13C^{13}C) .
  • FT-IR : Key peaks include S=O stretching (~1350 cm1^{-1}) and C≡N absorption (~2230 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. For instance, the sulfonyl group’s electron-withdrawing effect lowers the LUMO energy at the isothiazole carbonitrile moiety, making it susceptible to nucleophilic attack. Conflicting experimental reactivity data (e.g., unexpected stability in basic media) may arise from solvent effects or steric hindrance from the 4-chlorobenzyl group, which can be modeled using implicit solvation (PCM) and conformational sampling .

Q. What strategies are recommended for analyzing crystallographic disorder in the sulfonyl or chlorobenzyl groups?

  • Methodological Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to refine split positions for overlapping atoms. For example, the 4-chlorobenzyl group may exhibit rotational disorder, requiring occupancy refinement (e.g., 60:40 ratio) .
  • Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular contacts (e.g., Cl⋯π interactions) are consistent with observed packing.
  • Data quality : High-resolution datasets (<1.0 Å) and low R1_1 values (<0.05) are critical. Contradictions in thermal parameters (e.g., high B-factors for sulfonyl oxygens) may indicate unresolved disorder or solvent inclusion .

Q. How does the electronic nature of the 4-chlorobenzyl group influence the compound’s biological or catalytic activity?

  • Methodological Answer :

  • Hammett analysis : The σpara_para value of the chloro substituent (+0.23) enhances the sulfonyl group’s electron-withdrawing effect, potentially increasing electrophilicity at the isothiazole ring.
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-fluorobenzyl or methylbenzyl derivatives) via in vitro assays. For example, replace the chloro group with a trifluoromethyl group (σpara_para +0.54) to assess potency changes in enzyme inhibition studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., FT-IR vs. DFT-predicted peaks)?

  • Methodological Answer :

  • Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated wavenumbers to match experimental FT-IR data.
  • Anharmonic corrections : Use VPT2 (Vibrational Perturbation Theory) to model overtones and combination bands, which may explain unassigned peaks near 1700–1800 cm1^{-1}.
  • Solvent effects : Polar solvents like DMSO can shift S=O stretches by 10–20 cm1^{-1}; replicate calculations with explicit solvent molecules .

Experimental Design Considerations

Q. What crystallization conditions are optimal for growing high-quality single crystals of this compound?

  • Methodological Answer :

  • Solvent selection : Use slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C.
  • Seeding : Introduce microcrystals via a cat whisker to promote ordered growth.
  • Crystal mounting : Flash-cool crystals in liquid N2_2 with Paratone-N oil to minimize lattice defects during X-ray data collection .

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